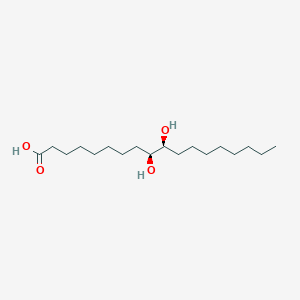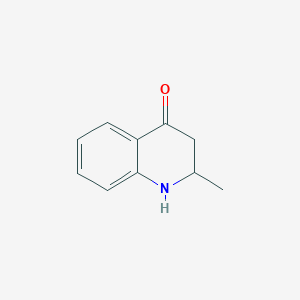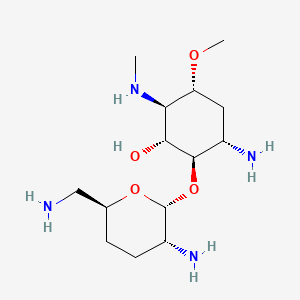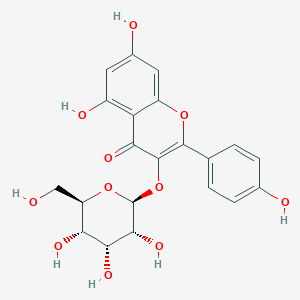
(9S,10S)-9,10-dihydroxystearic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9S, 10S)-9, 10-Dihydroxyoctadecanoic acid, also known as (9S, 10S)-dihydroxystearic acid or (9S, 10S)-dihydroxdyoctadecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms (9S, 10S)-9, 10-Dihydroxyoctadecanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule (9S, 10S)-9, 10-Dihydroxyoctadecanoic acid has been primarily detected in urine. Within the cell, (9S, 10S)-9, 10-dihydroxyoctadecanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
(S,S)-9,10-dihydroxyoctadecanoic acid is a 9,10-dihydroxyoctadecanoic acid diastereoisomer in which both stereocentres have S configuration. It is a conjugate acid of a (S,S)-9,10-dihydroxyoctadecanoate.
Wissenschaftliche Forschungsanwendungen
Plant-Pathogen Interactions and Enzymatic Studies
- Application in Plant Defense: (9S,10S)-9,10-dihydroxystearic acid and its related compounds, like 18-hydroxy-9,10-epoxystearic and 9,10,18-trihydroxystearic acids, play a role in plant-pathogen interactions. The enzyme cytochrome P450 CYP94A1, found in Vicia sativa, demonstrates enantioselectivity in converting oleic acid to these compounds, potentially influencing plant defense mechanisms (Pinot et al., 1999).
- Enzymatic Hydroxylation: Microsomes from yeast expressing CYP94A1 can hydroxylate 9,10-epoxystearic and 9,10-dihydroxystearic acids, forming 18-hydroxy derivatives. This activity is influenced by the stereochemistry of the 9, 10-epoxide and the nature of substituents on carbons 9 and 10 (Pinot et al., 2000).
Industrial and Commercial Applications
- Production and Derivatives from Palm Oils: Derived from palm oils, 9,10-dihydroxystearic acid (9,10-DHSA) and its derivatives have significant commercial applications in cosmetics, food, personal care, and pharmaceuticals. Development of these compounds in Malaysia highlights the importance of 9,10-DHSA in various industries (Koay et al., 2011).
Chemical and Physical Properties
- Chemical Conversion and Configuration Studies: The configuration of 9,10-dihydroxystearic acid has been studied, including its conversion to other forms. For example, (+)-cis-9,10-epoxystearic acid in Shorea robusta seed fat was converted to (-)-erythro-9,10-dihydroxystearic acid, revealing its absolute configuration (Korver & Ward, 1973).
- Reactivity with Strong Alkalis: 9,10-dihydroxystearic acid undergoes reactions like rearrangement and fission when treated with strong alkalis, leading to various by-products. This demonstrates its potential in chemical processes and its reactivity under specific conditions (Dytham & Weedon, 1960).
Biochemical Research
- Metabolism in Mammals: Research has explored how this compound is metabolized in mammals, such as mice. For instance, when mice were fed olive oil rich in oleic acid, the levels of 9,10-dihydroxystearic acid in their serum and erythrocyte membranes increased, indicating metabolic processes at play (Xue Chang-yong, 2010).
Eigenschaften
Molekularformel |
C18H36O4 |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
(9S,10S)-9,10-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17-/m0/s1 |
InChI-Schlüssel |
VACHUYIREGFMSP-IRXDYDNUSA-N |
Isomerische SMILES |
CCCCCCCC[C@@H]([C@H](CCCCCCCC(=O)O)O)O |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,6S,7S,10S)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3S)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one](/img/structure/B1252862.png)

![N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide](/img/structure/B1252866.png)




![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252872.png)




![(2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1252883.png)

